molecular formula C8H16ClNO3 B2855440 2-(Methylamino)-2-(oxan-3-yl)acetic acid;hydrochloride CAS No. 2445784-21-2

2-(Methylamino)-2-(oxan-3-yl)acetic acid;hydrochloride

Cat. No. B2855440
CAS RN: 2445784-21-2
M. Wt: 209.67
InChI Key: ATIYQOCXDLDEOS-UHFFFAOYSA-N
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Description

2-(Methylamino)-2-(oxan-3-yl)acetic acid; hydrochloride, also known as MOA or Mexidol, is a nootropic drug that is widely used in scientific research. MOA has a unique chemical structure that makes it an attractive candidate for various research applications.

Scientific Research Applications

Corrosion Inhibition

Amino acid derivatives have been synthesized and evaluated as eco-friendly corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds, including similar amino acid derivatives, showed high corrosion inhibition efficiency, highlighting their potential in protecting metals against corrosion in acidic environments (Yadav, Kumar, & Gope, 2014).

Fluorescent Chemosensors

Structurally simple amino acid derivatives have been used as turn-on fluorescent sensors for detecting ions like Zn²⁺ in aqueous solutions and F⁻ in organic solvents. These chemosensors exhibit significant fluorescence enhancements in the presence of specific ions, suggesting applications in environmental monitoring and bioimaging (Song et al., 2014).

Synthesis of Novel Compounds

Research has been conducted on the synthesis of various novel organic compounds, such as 1,4-oxathian-2-one and 5-methyl-1,4-oxathian-2-one, through intramolecular dehydration of specific hydroxy-acid precursors. These synthetic pathways are valuable for the development of new pharmaceuticals and materials (Davies, Hughes, Vankar, & Baldwin, 1978).

properties

IUPAC Name

2-(methylamino)-2-(oxan-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-9-7(8(10)11)6-3-2-4-12-5-6;/h6-7,9H,2-5H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIYQOCXDLDEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1CCCOC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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